molecular formula C25H30N2O4S B10793479 N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide

N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B10793479
M. Wt: 454.6 g/mol
InChI Key: ZJEVPGYPMMBXFI-UHFFFAOYSA-N
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Description

N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide is a potent, selective, and cell-active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This compound functions by targeting the PRMT5•MTA complex and demonstrating robust anti-tumor activity in preclinical models , particularly in MTAP-deleted cancers which are highly dependent on PRMT5 for survival. Its primary research value lies in dissecting the role of symmetric dimethylarginine (SDMA) methylation in cellular processes such as transcription, splicing, and signal transduction. Researchers utilize this inhibitor to explore novel therapeutic avenues in oncology, as PRMT5 inhibition leads to the disruption of splicing events and gene expression programs essential for the survival and proliferation of cancer cells. The compound's specific structural motif, featuring a benzofuran-2-carboxamide scaffold, is designed for high-affinity binding and serves as a critical tool for advancing the understanding of epigenetic dysregulation in disease.

Properties

Molecular Formula

C25H30N2O4S

Molecular Weight

454.6 g/mol

IUPAC Name

N-benzyl-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-N,3-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H30N2O4S/c1-17-12-18(2)15-27(14-17)32(29,30)21-10-11-23-22(13-21)19(3)24(31-23)25(28)26(4)16-20-8-6-5-7-9-20/h5-11,13,17-18H,12,14-16H2,1-4H3

InChI Key

ZJEVPGYPMMBXFI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)N(C)CC4=CC=CC=C4)C

Origin of Product

United States

Biological Activity

N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide (commonly referred to as C153-0404) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C24_{24}H28_{28}N2_{2}O4_{4}S
IUPAC Name: N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxamide
SMILES Notation: CC(CC(C)C1)CN1S(c(cc1)cc2c1oc(C(NCc1ccccc1)=O)c2C)(=O)=O

This compound features a benzofuran core structure with a sulfonyl group and a piperidine moiety, which are significant for its biological activity.

Synthesis

The synthesis of C153-0404 typically involves several steps:

  • Formation of Benzofuran Core: The starting material is subjected to cyclization reactions to form the benzofuran structure.
  • Sulfonylation: The introduction of the sulfonyl group occurs through reaction with sulfonyl chlorides.
  • Alkylation: The dimethylpiperidine is introduced via alkylation reactions under basic conditions.
  • Final Modifications: The compound is then purified and characterized using techniques such as NMR and mass spectrometry.

Biological Activity

Research indicates that C153-0404 exhibits various biological activities, particularly in the context of central nervous system (CNS) effects and potential therapeutic applications.

The biological activity of C153-0404 is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Modulation: It has been shown to act as a modulator of serotonin receptors, particularly the 5-HT(6) receptor, which plays a role in mood regulation and cognitive functions .
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.

In Vitro and In Vivo Studies

Several studies have investigated the biological effects of C153-0404:

Study TypeFindings
In VitroSignificant inhibition of 5-HT-induced calcium increases was observed (IC5050 = 0.36 μM) .
In VivoPreliminary animal studies suggest potential efficacy in models of anxiety and depression, although further validation is needed.

Case Studies

A notable case study involved the administration of C153-0404 in animal models demonstrating its potential in reducing anxiety-like behaviors. The study reported a significant reduction in behavioral markers associated with anxiety when compared to control groups .

Comparison with Similar Compounds

5-(Piperidin-1-ylsulfonyl)-N,3-dimethylbenzofuran-2-carboxamide

N-benzyl-5-(pyrrolidin-1-ylsulfonyl)-3-methylbenzofuran-2-carboxamide

Key structural differences include:

  • Sulfonamide substituents : Replacement of 3,5-dimethylpiperidine with morpholine, piperidine, or pyrrolidine alters steric bulk and hydrogen-bonding capacity.
  • N-substituents : Variations in the benzyl group (e.g., methoxybenzyl vs. unsubstituted benzyl) modulate lipophilicity and π-π stacking interactions.

Physicochemical Properties

Property Target Compound Analog 1 (Morpholine sulfonyl) Analog 2 (Piperidine sulfonyl)
Molecular Weight (g/mol) 440.56 442.49 404.47
LogP (predicted) 3.8 3.2 4.1
Solubility (µM, aqueous) ~25 ~50 ~15
Hydrogen Bond Acceptors 6 7 5

Analysis :

  • The 3,5-dimethylpiperidine sulfonyl group in the target compound enhances solubility compared to Analog 2 (piperidine sulfonyl) due to increased polarity from methyl groups .
  • Analog 1 (morpholine sulfonyl) exhibits higher solubility, likely due to morpholine’s oxygen atom improving hydrophilicity.

Preparation Methods

Halogen-Lithium Exchange Followed by Sulfonation

This method employs a halogen-metal exchange reaction to activate the benzofuran ring for sulfonation. Key steps include:

  • Bromination : 5-Bromobenzofuran is treated with isopropyl iodide and magnesium in tetrahydrofuran (THF) under reflux to generate a Grignard reagent.

  • Sulfonyl Chloride Introduction : Sulfuryl chloride (SO2Cl2) is introduced at −30°C to −40°C, yielding benzofuran-5-sulfonyl chloride in 15% yield after purification via flash chromatography.

Radical Bromination and Oxidation

An alternative approach uses N-bromosuccinimide (NBS) to brominate 2,3-dihydrobenzofuran-5-sulfonyl chloride, followed by oxidation:

  • Bromination : NBS and AIBN in benzene at 80°C for 1 hour yield benzofuran-5-sulfonyl chloride with 80% efficiency.

This method offers superior yields and simpler purification, making it preferable for industrial-scale synthesis.

Introduction of the 3,5-Dimethylpiperidin-1-yl Sulfonamide Group

The sulfonyl chloride intermediate undergoes nucleophilic substitution with 3,5-dimethylpiperidine to form the sulfonamide moiety.

Sulfonamide Coupling

  • Reaction Protocol : Benzofuran-5-sulfonyl chloride is reacted with 3,5-dimethylpiperidine in dichloromethane (DCM) or THF, using a base like triethylamine (Et3N) to scavenge HCl.

  • Workup : The product is isolated via aqueous extraction and purified via recrystallization or column chromatography.

Formation of the Benzofuran-2-Carboxamide Backbone

The carboxamide group is introduced through a two-step sequence: esterification followed by amidation.

Microwave-Assisted Perkin Rearrangement

A modern approach leverages microwave irradiation to accelerate the Perkin rearrangement of coumarin derivatives:

  • Coumarin Bromination : 3-Bromocoumarin is synthesized via regioselective bromination using NBS under microwave conditions (85–89% yield).

  • Rearrangement : Base-catalyzed Perkin rearrangement converts 3-bromocoumarin into 3-methylbenzofuran-2-carboxylic acid quantitatively.

Ester to Carboxamide Conversion

The carboxylic acid is esterified (e.g., ethyl ester) and then converted to the carboxamide:

  • Amidation : Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate reacts with formamide in N-methylpyrrolidone (NMP) under basic conditions (e.g., NaOEt) to yield the carboxamide.

N-Benzylation and Final Modifications

The penultimate step involves introducing the N-benzyl and N-methyl groups to the carboxamide nitrogen.

Reductive Amination

  • Benzylation : The secondary amine intermediate reacts with benzyl bromide in the presence of a base (e.g., K2CO3) in acetonitrile or DMF.

N-Methylation

  • Methylation : Dimethylation is achieved using methyl iodide (MeI) and a strong base (e.g., NaH) in THF.

Purification and Characterization

Final purification typically involves:

  • Chromatography : Flash chromatography with gradients of ethyl acetate/petroleum ether.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Key Analytical Data :

  • 1H NMR : Peaks at δ 8.37 (s, 1H, aromatic), 7.44 (d, 1H, benzofuran), 3.82 (s, 3H, N-CH3).

  • LC/MS : m/z 449 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodYield (%)AdvantagesLimitations
Halogen-Lithium Exchange15Straightforward reagentsLow yield, cryogenic conditions
Radical Bromination80High yield, scalableRequires toxic benzene
Microwave Perkin>90Rapid, energy-efficientSpecialized equipment needed

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Controlled copolymerization strategies, such as those used for structurally related polycationic reagents, can guide synthesis. Key parameters include monomer ratios (e.g., sulfonyl-piperidine vs. benzofuran precursors), initiator concentrations (e.g., ammonium persulfate), and solvent selection (e.g., THF or DCM). Reaction temperature (60–80°C) and time (12–24 hrs) are critical for minimizing side products. Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms functional groups and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (LC-MS/HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with synthesized analogs (e.g., pyrazol-5-yl or furan-carboxamide derivatives) ensures consistency in spectral interpretation .

Q. How should solubility and stability be assessed for in vitro assays?

  • Methodological Answer : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using serial dilution and dynamic light scattering (DLS) to detect aggregation. Stability studies involve incubating the compound at 4°C, 25°C, and 37°C over 72 hrs, with HPLC monitoring degradation. For hygroscopic or light-sensitive derivatives, inert atmospheres (N₂) and amber vials are recommended .

Q. What in vitro bioactivity screening strategies are applicable for this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, enzyme activity) using fluorogenic substrates or radiolabeled ligands. For antiparasitic or anticancer activity, use kinetoplastid or cancer cell lines (e.g., HeLa) with cytotoxicity measured via MTT assays. Include positive controls (e.g., BHA for antioxidant studies) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer : Systematically modify substituents (e.g., benzyl vs. benzhydryl groups, piperidine methylation patterns) and evaluate bioactivity changes. For example, replacing the sulfonyl group with carbonyl or varying the benzofuran’s methyl positions (as in analogs from kinetoplastid studies) can reveal steric/electronic effects. Use multivariate analysis to correlate structural descriptors (LogP, polar surface area) with activity .

Q. What strategies are effective for identifying this compound’s molecular targets?

  • Methodological Answer : Combine affinity chromatography (immobilized compound) with proteomic profiling (LC-MS/MS) to isolate binding proteins. For kinetic targets, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). In silico docking (AutoDock Vina) against homology models of suspected targets (e.g., kinases) prioritizes experimental validation .

Q. How should conflicting data on solubility or bioactivity be resolved?

  • Methodological Answer : Orthogonal validation is critical. For solubility discrepancies, compare DLS (aggregation) with NMR (chemical shift changes). If bioactivity varies across cell lines, assess membrane permeability (Caco-2 assays) or efflux pump activity (P-gp inhibition). Replicate experiments with independent synthetic batches to rule out impurity effects .

Q. What computational methods predict this compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict ADMET properties. Molecular dynamics simulations (GROMACS) assess binding stability to plasma proteins (e.g., albumin). For toxicity, leverage Tox21 databases and docking against cytochrome P450 isoforms (CYP3A4) to predict metabolic liabilities. Validate predictions with in vitro hepatocyte assays .

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